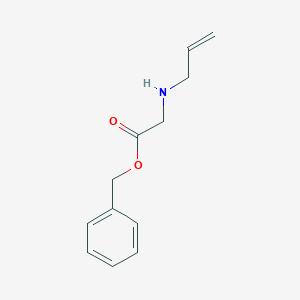

Benzyl 2-(prop-2-enylamino)acetate

Description

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

benzyl 2-(prop-2-enylamino)acetate |

InChI |

InChI=1S/C12H15NO2/c1-2-8-13-9-12(14)15-10-11-6-4-3-5-7-11/h2-7,13H,1,8-10H2 |

InChI Key |

ITJKMOIXMHTHPE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNCC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Benzyl 2-Haloacetate with Allylamine

In a representative procedure, benzyl 2-bromoacetate is dissolved in anhydrous DMF. Allylamine is added dropwise, followed by triethylamine to scavenge the liberated HBr. The mixture is stirred under nitrogen atmosphere at 40 °C for 12 hours. After completion (monitored by TLC or HPLC), the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. Purification by column chromatography yields benzyl 2-(prop-2-enylamino)acetate as a colorless oil or solid.

Yields: Reported yields range from 70% to 90% depending on reaction scale and purification method.

Alternative Synthesis via Amino Acid Esterification

Another approach involves starting from glycine or allylglycine derivatives. The amino acid is esterified with benzyl alcohol under acidic conditions (e.g., using benzyl chloride or benzyl bromide in the presence of acid catalysts) to form this compound after subsequent N-alkylation or direct coupling with allylamine.

Mechanistic Insights

The nucleophilic substitution mechanism is well-supported by literature. The allylamine nitrogen lone pair attacks the electrophilic α-carbon of the benzyl 2-haloacetate, displacing the halogen and forming the secondary amine linkage. The reaction is facilitated by the good leaving ability of bromide and the stabilizing effect of the ester group.

Purification and Characterization

- Purification is typically performed by silica gel column chromatography using gradients of hexane and ethyl acetate.

- Characterization methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the structure and substitution pattern.

- Mass Spectrometry (MS) to confirm molecular weight.

- Infrared (IR) spectroscopy to identify functional groups.

- Elemental analysis for purity.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Benzyl 2-bromoacetate + Allylamine | DMF, triethylamine, 40 °C, 12 h | 70–90 | Most common, straightforward |

| Esterification of amino acid | Glycine + Benzyl alcohol + Allylamine | Acid catalyst, reflux | 60–80 | Multi-step, less direct |

| Alternative alkylation methods | Benzyl 2-chloroacetate + Allylamine | Acetonitrile, base, mild heating | 65–85 | Slightly lower reactivity |

Summary of Literature Perspectives

- The nucleophilic substitution method is favored for its simplicity, high yield, and mild conditions.

- Esterification routes are less common due to multiple steps but useful when starting from amino acids.

- Reaction optimization includes solvent choice, temperature control, and base selection to maximize yield and purity.

- Mechanistic studies confirm the SN2 pathway and the role of base in neutralizing acid byproducts.

- Characterization data consistently support the formation of this compound with high purity.

Scientific Research Applications

Benzyl 2-(prop-2-enylamino)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(prop-2-enylamino)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

- Benzyl Acetate: A simple ester lacking nitrogenous groups. Its low molecular weight (150.17 g/mol) and moderate boiling point (~212°C) make it volatile and suitable as a fragrance component. Its low acute toxicity (LD₅₀ >2000 mg/kg) suggests relative safety in handling, though chronic aquatic toxicity (H412) necessitates careful disposal .

- Benzyl Phenyl Acetate : Incorporates a phenyl group, increasing molecular weight (226.27 g/mol) and boiling point (317–319°C). The phenyl moiety enhances hydrophobicity, likely reducing biodegradability compared to Benzyl Acetate. Its higher toxicity to aquatic organisms (H411) reflects structural complexity .

- Amino groups may improve water solubility compared to purely aromatic esters, though this remains speculative without empirical data.

Toxicity and Environmental Impact

- Benzyl Acetate exhibits low acute toxicity but requires precautions to prevent environmental release due to chronic aquatic hazards .

- Benzyl Phenyl Acetate poses stricter handling requirements, with explicit warnings for skin/eye irritation and aquatic toxicity .

- The propenylamino group in the target compound could introduce neurotoxic or sensitization risks, as seen in allylamine derivatives, though specific data are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.